molecular formula C10H13FO B12075863 2-Fluoro-benzenebutanol

2-Fluoro-benzenebutanol

Cat. No.: B12075863
M. Wt: 168.21 g/mol
InChI Key: VMELOOWOLHBAAD-UHFFFAOYSA-N
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Description

2-Fluoro-benzenebutanol is a chemical compound of significant interest in various research fields, particularly in organic synthesis and materials science. The incorporation of a fluorine atom into an organic molecule can profoundly alter its physical, chemical, and biological properties, making fluorinated compounds valuable tools in research . Fluorine is often used as a bioisostere in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity . As a building block, this compound may serve as a key intermediate in the synthesis of more complex molecules for pharmaceutical development, agrochemicals, and liquid crystals . Researchers also utilize such fluorinated aromatics to study metabolic pathways and biodegradation processes of persistent organic pollutants, as the carbon-fluorine bond is notably stable and its cleavage is a key step in environmental remediation . The alcohol functional group provides a handle for further chemical transformations, including oxidation to aldehydes or carboxylic acids, and nucleophilic substitution reactions of the fluorine atom can be explored, though these may be influenced by steric and resonance effects . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic procedures, therapeutic use, or personal consumption. Any statements regarding performance or utility are made in a research context and should not be construed as claims for clinical or diagnostic efficacy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

4-(2-fluorophenyl)butan-1-ol

InChI

InChI=1S/C10H13FO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7,12H,3-4,6,8H2

InChI Key

VMELOOWOLHBAAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCCO)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Fluoro Benzenebutanol and Its Analogues

Established Synthetic Routes for 4,4-Bis(4-fluorophenyl)butan-1-ol (B1334977)

The primary and most well-documented pathway to 4,4-Bis(4-fluorophenyl)butan-1-ol involves the chemoselective reduction of its carboxylic acid precursor. This multi-step process is foundational for producing this key intermediate.

Precursor Synthesis Strategies: Focus on 4,4-Bis(4-fluorophenyl)butanoic Acid Preparation

The immediate and principal precursor for the synthesis of 4,4-Bis(4-fluorophenyl)butan-1-ol is 4,4-Bis(4-fluorophenyl)butanoic acid. While detailed, step-by-step procedures for this specific precursor are not extensively documented in readily available literature, its structure suggests a synthesis involving the formation of a carbon-carbon bond between a precursor bearing the bis(4-fluorophenyl)methyl group and a three-carbon chain that can be converted to a carboxylic acid. A general approach for similar structures involves a Friedel-Crafts acylation reaction. For instance, the synthesis of 4-(4-Fluorobenzoyl)butyric acid, a related compound, is achieved by reacting fluorobenzene (B45895) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. This method could be adapted to form the diarylated butanoic acid structure.

Chemoselective Reduction Methodologies: Lithium Aluminum Hydride and Alternative Reducing Agents

The conversion of 4,4-Bis(4-fluorophenyl)butanoic acid to 4,4-Bis(4-fluorophenyl)butan-1-ol is a critical reduction step.

Lithium Aluminum Hydride (LAH): Lithium aluminum hydride (LiAlH₄) is a potent reducing agent widely used for the reduction of carboxylic acids to primary alcohols. chemistrysteps.comquora.commasterorganicchemistry.com The reaction proceeds via a two-step hydride addition. Initially, the acidic proton of the carboxylic acid reacts with the hydride, followed by the reduction of the resulting carboxylate salt. chemistrysteps.com The aldehyde formed as an intermediate is more reactive than the starting carboxylic acid and is quickly reduced to the primary alcohol. chemistrysteps.com A documented synthesis of 4,4-bis(4-fluorophenyl)butan-1-ol uses LiAlH₄ in 2-methyltetrahydrofuran (B130290) at a controlled temperature of 0-10°C, achieving a high yield of 92.6%. chemicalbook.com

Alternative Reducing Agents: While effective, the high reactivity of LAH necessitates careful handling and can lead to the reduction of other functional groups. masterorganicchemistry.com Several alternative reagents offer milder conditions and greater functional group tolerance. researchgate.netnih.gov

Borane (BH₃): Borane complexes, such as BH₃-THF, are highly selective for reducing carboxylic acids in the presence of other functional groups like esters or ketones. quora.com The reaction proceeds through a boronic ester intermediate rather than an aldehyde. chemistrysteps.com

Hydrosilylation Catalyzed by Earth-Abundant Metals: Recent advancements have focused on more environmentally benign methods. Manganese(I) carbonyl complexes, for example, can catalyze the hydrosilylation of carboxylic acids to alcohols using phenylsilane (B129415) (PhSiH₃) as a mild reductant under benign conditions. nih.govacs.org This method offers high yields and can be performed on a gram scale with low catalyst loading. nih.govacs.org

Sodium Borohydride (NaBH₄) in Combination with Activating Agents: Although generally too weak to reduce carboxylic acids on its own, NaBH₄ can be used in the presence of activating agents like iodine or trifluoroacetic acid. nih.gov

The choice of reducing agent depends on the specific substrate, desired selectivity, and scale of the reaction.

Interactive Table: Comparison of Reducing Agents for Carboxylic Acids

Reducing Agent Reactivity Selectivity Typical Conditions Key Features
Lithium Aluminum Hydride (LiAlH₄) Very Strong Low Anhydrous ether (e.g., THF, Et₂O), often at low temperatures Reduces a wide range of functional groups. masterorganicchemistry.comorganic-chemistry.org
Borane (BH₃) Strong High THF Highly selective for carboxylic acids over many other functional groups. chemistrysteps.comquora.com
Manganese(I)-catalyzed Hydrosilylation Mild High Benign solvents, mild temperatures Utilizes earth-abundant metal catalyst and a stable silane (B1218182) reductant. nih.govacs.org
Sodium Borohydride (NaBH₄) + Activator Mild to Moderate Moderate Varies with activator Milder alternative to LAH, but requires an activating agent. nih.gov

Optimization of Reaction Conditions and Yield for High-Purity Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity while ensuring safety and cost-effectiveness, particularly in large-scale industrial production. nih.govnih.gov Key parameters for optimization include the choice of solvent, reaction temperature, concentration of reagents, and reaction time. nih.govresearchgate.net

For the LiAlH₄ reduction of 4,4-bis(4-fluorophenyl)butanoic acid, one optimized procedure specifies using 2-methyltetrahydrofuran as the solvent and maintaining a temperature between 0-10°C. chemicalbook.com The reaction is quenched by the sequential addition of water and sodium hydroxide (B78521) solution at a controlled temperature below 10°C. chemicalbook.com This careful workup procedure is vital for safely neutralizing the reactive aluminum species and facilitating the isolation of the final product. The reported yield for this optimized process is 92.6%. chemicalbook.com

Modern approaches to reaction optimization often employ high-throughput experimentation and machine learning algorithms to rapidly explore a wide range of variables and identify the global optimal conditions. nih.gov Factors such as catalyst loading, solvent type, base, and temperature can be systematically varied to improve outcomes like yield and purity. nih.govresearchgate.net

Exploration of Synthetic Pathways for Other Monofluoro- and Difluoro-benzenebutanol Isomers

The synthesis of other isomers of fluoro-benzenebutanol requires strategies that can precisely control the position of the fluorine atom(s) on the aromatic rings.

Regioselective Fluorination Techniques

Regioselective fluorination allows for the introduction of fluorine atoms at specific positions on an aromatic ring. This can be achieved either by starting with a pre-fluorinated building block or by performing a late-stage fluorination on an existing scaffold.

Building Block Approach: This strategy involves using isomers of fluorobenzene or difluorobenzene in a Friedel-Crafts type reaction, similar to the synthesis of the 4,4'-difluoro precursor. For example, using 2-fluorobenzoyl chloride or 3-fluorobenzoyl chloride with a suitable butanoic acid synthon would lead to different regioisomers.

Late-Stage Fluorination: Direct C-H fluorination is a powerful but challenging technique. Modern methods are continuously being developed to achieve high regioselectivity. For instance, I(I)/I(III) catalysis has been used for the regioselective fluorination of unactivated allenes, a strategy that could be adapted for different substrates. nih.gov Another approach involves the fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (B91410) (TBAF), which provides high regioselectivity without the need for a transition-metal catalyst. organic-chemistry.org The electronic properties of substituents on the benzene (B151609) ring can direct the position of fluorination, with electron-withdrawing groups often enhancing yields. organic-chemistry.org

Stereoselective Synthetic Approaches for Chiral Analogues

Creating chiral analogues, where the butanol chain contains a stereocenter, requires stereoselective synthetic methods. The construction of a fluorinated chiral carbon center is a significant challenge in synthetic chemistry. nih.gov

Asymmetric Reduction: A common approach to creating a chiral alcohol is the asymmetric reduction of a corresponding ketone. Using chiral reducing agents or catalysts can selectively produce one enantiomer of the alcohol over the other.

Catalytic Asymmetric Fluorination: For introducing fluorine at a stereocenter, various catalytic asymmetric fluorination reactions have been developed. These often involve the use of chiral catalysts, such as chiral anion phase-transfer catalysts, in combination with an electrophilic fluorine source to achieve high diastereo- and enantioselectivities. nih.govsemanticscholar.org

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For example, a stereocontrolled synthesis can begin with a chiral lactone, which is opened and elaborated through a series of steps, including reactions with chiral auxiliaries like N-tert-butanesulfinyl imines, to build the desired chiral structure. mdpi.com

These stereoselective strategies are crucial for synthesizing optically active molecules, which is often a requirement for pharmaceutical applications. nih.govnih.gov

2-Fluoro-benzenebutanol as a Key Synthetic Intermediate

While direct literature on the specific applications of this compound is limited, its structural motifs suggest its utility as a key intermediate in organic synthesis. The presence of a fluorine atom on the aromatic ring and a primary alcohol on the butyl chain offers two distinct points for chemical modification. This dual functionality allows for the sequential or orthogonal derivatization of the molecule, making it a valuable building block for a variety of more complex structures.

Derivatization for the Construction of Complex Organic Architectures

The hydroxyl group of this compound can be readily transformed into a wide array of other functional groups, serving as a handle for constructing more elaborate molecules. Standard organic transformations can be employed to derivatize the alcohol, leading to a diverse range of intermediates.

Common derivatization reactions for the hydroxyl group include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic conditions yields the corresponding esters. This reaction is fundamental in creating prodrugs or modifying solubility.

Etherification: Treatment with alkyl halides in the presence of a base (Williamson ether synthesis) or other etherification protocols can be used to introduce various alkyl or aryl groups.

Oxidation: Oxidation of the primary alcohol can afford 2-fluorophenylbutanal (aldehyde) or 2-fluorophenylbutanoic acid, depending on the oxidizing agent and reaction conditions. These oxidized products are themselves valuable synthetic precursors.

Halogenation: Conversion of the alcohol to the corresponding bromide or chloride can be achieved using reagents like PBr₃ or SOCl₂. These halides are excellent substrates for nucleophilic substitution reactions.

Tosylation/Mesylation: Reaction with tosyl chloride or mesyl chloride in the presence of a base converts the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.

The fluorine atom on the benzene ring also influences the reactivity of the aromatic system and can participate in or direct further synthetic transformations, although it is generally less reactive than the hydroxyl group.

Table 1: Representative Derivatization Reactions of Fluorinated Aromatic Alcohols

Starting Material AnalogueReagent(s)Product TypePotential Application
4-FluorophenylethanolAcetic Anhydride, PyridineEsterProdrug synthesis, flavor/fragrance compounds
3-Fluorobenzyl alcoholSodium Hydride, Benzyl BromideEtherProtective group chemistry, building block for larger molecules
2-FluorophenylethanolPCC, DichloromethaneAldehydeIntermediate for Wittig reactions, reductive aminations
4-Fluorobenzyl alcoholPBr₃Alkyl BromideSubstrate for Grignard reagent formation, nucleophilic substitution

This table presents examples of derivatization reactions for analogues of this compound to illustrate the synthetic potential, due to the absence of specific literature for the target compound.

Applications in the Synthesis of Precursors for Bioactive Molecules

The strategic placement of fluorine atoms in drug candidates can significantly enhance their pharmacological profiles. researchgate.net Fluorine-containing aromatics have been incorporated into a wide range of therapeutic agents, including anti-inflammatory drugs, analgesics, and antibacterials. researchgate.net The derivatives of this compound, as described in the previous section, are valuable precursors for the synthesis of such bioactive molecules.

For instance, the corresponding carboxylic acid, 2-fluorophenylbutanoic acid, could serve as a key fragment in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) analogues. The aldehyde derivative, 2-fluorophenylbutanal, can be a starting point for the synthesis of various heterocyclic compounds through condensation reactions with amines, hydrazines, or other difunctional reagents. Heterocyclic scaffolds are prevalent in a vast number of pharmaceuticals. nih.gov

Furthermore, the fluoroaromatic moiety itself is a common feature in many bioactive compounds. The C-F bond can enhance binding affinity to target proteins through favorable electrostatic interactions and can block sites of metabolic oxidation, thereby increasing the drug's half-life. The lipophilicity conferred by the fluorine atom can also improve membrane permeability and oral bioavailability. researchgate.net

Table 2: Examples of Bioactive Molecules Containing Fluoroaromatic Moieties

Compound ClassExampleTherapeutic AreaRole of Fluoroaromatic Moiety
Antifungal AgentsFluconazoleAntifungalPart of the core pharmacophore, enhances metabolic stability
AntidepressantsFluoxetineAntidepressantIncreases potency and selectivity for the serotonin (B10506) transporter
Quinolone AntibioticsCiprofloxacinAntibacterialImproves antibacterial spectrum and potency
NSAIDsCelecoxibAnti-inflammatoryEnhances binding to the COX-2 enzyme

This table provides examples of established bioactive molecules containing fluoroaromatic moieties to highlight the potential applications of precursors derived from this compound.

Comprehensive Spectroscopic and Spectrometric Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the cornerstone for the structural determination of 4-(2-fluorophenyl)butan-1-ol. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional techniques provides a complete picture of the proton and carbon framework and the specific location of the fluorine substituent.

The ¹H NMR spectrum of 4-(2-fluorophenyl)butan-1-ol displays distinct signals for both the aromatic protons of the fluorophenyl ring and the aliphatic protons of the butanol chain. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The aromatic region (typically δ 7.0-7.3 ppm) shows complex multiplets corresponding to the four protons on the substituted benzene (B151609) ring. The electron-withdrawing nature of the fluorine atom and its spin-spin coupling influence the chemical shifts and splitting patterns of these protons. The proton ortho to the fluorine atom is expected to show coupling to both the adjacent proton and the ¹⁹F nucleus.

The aliphatic portion of the spectrum features four distinct signals corresponding to the four methylene groups of the butanol chain. The -CH₂- group attached to the hydroxyl function (C1-H) is deshielded and appears as a triplet around δ 3.65 ppm. The benzylic protons (C4-H), adjacent to the aromatic ring, appear as a triplet around δ 2.68 ppm. The two central methylene groups (C2-H and C3-H) appear as overlapping multiplets in the δ 1.6-1.8 ppm range. The hydroxyl proton (-OH) typically appears as a broad singlet, the position of which can vary depending on concentration and solvent.

Table 1: Predicted ¹H NMR Spectral Data for 4-(2-fluorophenyl)butan-1-ol.
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
Ar-H7.00 - 7.25m (multiplet)-4H
C1-H₂ (HO-CH₂-)3.65t (triplet)J ≈ 6.5 Hz2H
C4-H₂ (Ar-CH₂-)2.68t (triplet)J ≈ 7.6 Hz2H
C2-H₂, C3-H₂1.60 - 1.80m (multiplet)-4H
O-H~1.5 (broad)s (singlet)-1H

The proton-decoupled ¹³C NMR spectrum reveals ten distinct carbon signals, corresponding to the ten carbon atoms in the molecule. The signals are broadly divided into the aromatic region (δ 115-165 ppm) and the aliphatic region (δ 25-65 ppm).

A key feature of the spectrum is the large one-bond coupling constant between the fluorine atom and the carbon to which it is attached (C-2'), resulting in a doublet for this signal with a predicted ¹J(C-F) of approximately 245 Hz. This large coupling is characteristic and confirms the position of the fluorine atom on the aromatic ring rsc.org. The other aromatic carbons also exhibit smaller two-bond and three-bond couplings to fluorine. The carbon signals of the butanol chain are observed in the upfield region, with the C1 carbon bearing the hydroxyl group appearing around δ 62.5 ppm. The influence of electronegative atoms causes carbon signals for nearby carbons to shift downfield libretexts.org.

Table 2: Predicted ¹³C NMR Spectral Data for 4-(2-fluorophenyl)butan-1-ol.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C1 (-CH₂OH)62.5-
C232.5-
C328.0-
C4 (Ar-CH₂)29.5³J(C-F) ≈ 3 Hz
C-1' (ipso-C attached to chain)129.5²J(C-F) ≈ 15 Hz
C-2' (ipso-C attached to F)161.5¹J(C-F) ≈ 245 Hz
C-3'115.3²J(C-F) ≈ 22 Hz
C-4'128.5³J(C-F) ≈ 8 Hz
C-5'124.2⁴J(C-F) ≈ 3.5 Hz
C-6'131.0³J(C-F) ≈ 5 Hz

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms directly. wikipedia.org For 4-(2-fluorophenyl)butan-1-ol, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. For aromatic fluorine compounds, the chemical shift typically appears in the range of -100 to -140 ppm relative to CFCl₃ nih.govresearchgate.net. The signal for the fluorine atom in this specific environment would likely appear around -115 ppm. This signal would be split into a multiplet due to coupling with the adjacent aromatic protons, primarily the ortho-proton (H-3') and the meta-proton (H-6').

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 4-(2-fluorophenyl)butan-1-ol, the COSY spectrum would show a clear correlation pathway along the aliphatic chain: H1 ↔ H2 ↔ H3 ↔ H4. This confirms the linear butanol structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its known proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting different parts of the molecule. Key HMBC correlations would include the signal from the benzylic protons (C4-H) to the aromatic carbons (C-1', C-2', and C-6'), definitively linking the butanol chain to the fluorophenyl ring.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides the exact molecular weight and elemental formula, and its fragmentation pattern offers corroborating structural evidence.

HRMS is used to determine the exact mass of the molecular ion with high precision, which in turn confirms the elemental composition. For 4-(2-fluorophenyl)butan-1-ol, the molecular formula is C₁₀H₁₃FO.

Table 3: High-Resolution Mass Spectrometry Data for C₁₀H₁₃FO.
ParameterValue
Molecular FormulaC₁₀H₁₃FO
Calculated Monoisotopic Mass168.09505 Da
Observed [M+H]⁺ (Predicted)169.10233 Da

The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable based on the functional groups present. Alcohols commonly undergo dehydration (loss of H₂O) and alpha-cleavage. libretexts.orgopenochem.orgyoutube.com Phenylalkanes are known for forming stable benzyl or tropylium cations. aip.org Key expected fragments for 4-(2-fluorophenyl)butan-1-ol include:

m/z = 168: The molecular ion [M]⁺.

m/z = 150: Loss of water [M - H₂O]⁺, a common fragmentation for alcohols. chemistrynotmystery.com

m/z = 109: This significant peak corresponds to the fluorobenzyl cation [C₇H₆F]⁺, formed by benzylic cleavage (cleavage of the C3-C4 bond). This fragment may rearrange to the very stable fluorotropylium ion.

m/z = 91: A fragment corresponding to the tropylium ion [C₇H₇]⁺, potentially formed through rearrangement and loss of HF from the m/z 109 fragment.

m/z = 31: A small peak corresponding to [CH₂OH]⁺ from alpha-cleavage, characteristic of primary alcohols. whitman.edu

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation pattern. In a typical MS/MS experiment, the precursor ion of 4-(2-fluorophenyl)-1-butanol is selected and subjected to collision-induced dissociation (CID), leading to the formation of various product ions. The fragmentation of alcohols in a mass spectrometer characteristically proceeds through two main pathways: alpha cleavage and dehydration libretexts.orglibretexts.org.

In the case of 4-(2-fluorophenyl)-1-butanol, the primary fragmentation is expected to involve the cleavage of the C-C bond adjacent to the oxygen atom (alpha cleavage) and the loss of a water molecule (dehydration). The fluorinated benzene ring also influences the fragmentation, leading to characteristic aromatic fragments.

Predicted Fragmentation of 4-(2-fluorophenyl)-1-butanol:

Alpha Cleavage: The bond between the first and second carbon of the butyl chain can break, leading to the formation of a resonance-stabilized oxonium ion.

Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation pathway for alcohols libretexts.org.

Aromatic Fragmentation: The fluorophenyl group can lead to fragments characteristic of substituted benzene rings.

A plausible fragmentation pattern for 4-(2-fluorophenyl)-1-butanol is detailed in the interactive data table below.

Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Neutral LossProposed Structure of Product Ion
168.2150.1H₂O[C₁₀H₁₁F]⁺• (Radical cation of fluorophenylbutene)
168.2109.1C₄H₉O[C₆H₄F]⁺ (Fluorophenyl cation)
168.296.1C₄H₈O[C₆H₅F]⁺• (Radical cation of fluorobenzene)
168.277.1C₄H₉OF[C₆H₅]⁺ (Phenyl cation)
168.231.1C₉H₁₀F[CH₂OH]⁺ (Hydroxymethyl cation)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Presence and Electronic Transitions

Infrared (IR) Spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 4-(2-fluorophenyl)-1-butanol is expected to exhibit characteristic absorption bands corresponding to the hydroxyl group, the aromatic ring, and the C-F bond.

The most prominent feature in the IR spectrum of an alcohol is the broad O-H stretching vibration, which typically appears in the region of 3200-3600 cm⁻¹ ucalgary.ca. The C-O stretching vibration is also characteristic and is expected in the 1000-1260 cm⁻¹ range libretexts.org. The presence of the aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F stretching vibration is expected to appear as a strong band in the 1000-1400 cm⁻¹ region.

The expected characteristic IR absorption bands for 4-(2-fluorophenyl)-1-butanol are summarized in the following interactive data table.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200-3600Strong, Broad
C-H Stretch (Aromatic)3010-3100Medium
C-H Stretch (Aliphatic)2850-2960Strong
C=C Stretch (Aromatic)1450-1600Medium to Weak
C-O Stretch (Primary Alcohol)~1050Strong
C-F Stretch1000-1400Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 4-(2-fluorophenyl)-1-butanol is expected to be dominated by the absorption of the fluorophenyl chromophore. Aromatic compounds typically exhibit two main absorption bands: the E-band (π → π* transition) at shorter wavelengths and the B-band (π → π* transition) at longer wavelengths uobabylon.edu.iq. The presence of a fluorine atom as a substituent on the benzene ring can cause a slight shift in the absorption maxima.

The expected UV-Vis absorption maxima for 4-(2-fluorophenyl)-1-butanol are presented in the interactive data table below.

Electronic TransitionExpected λmax (nm)Molar Absorptivity (ε)
E-band (π → π)~204High
B-band (π → π)~260Low to Medium

Advanced Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism) for Enantiomeric Characterization of Chiral Forms

Since 4-(2-fluorophenyl)-1-butanol possesses a chiral center at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers. Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopic technique that can be used to determine the absolute configuration of chiral molecules in solution wikipedia.orgbruker.com. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation wikipedia.orgbruker.com.

The VCD spectrum of a chiral molecule provides a unique fingerprint that is highly sensitive to its three-dimensional structure, including its absolute configuration. By comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for a specific enantiomer (e.g., the (R)- or (S)-enantiomer), the absolute configuration of the molecule can be unequivocally assigned.

Computational Chemistry Approaches for Elucidating Molecular Properties and Reactivity

Quantum Chemical Methods for Electronic Structure and Reactivity Analysis

Quantum chemical methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. diva-portal.org Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. diva-portal.orgagh.edu.pl This approach offers a balance of accuracy and computational efficiency, making it suitable for molecules the size of 2-Fluoro-benzenebutanol. mdpi.com

For this compound, DFT calculations would be employed to find the molecule's lowest energy conformation, known as the ground state geometry. This involves an iterative process where the positions of the atoms are adjusted until a self-consistent field (SCF) is achieved and the forces on the atoms are minimized. diva-portal.orgbaranlab.org The calculation would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, it would define the geometry of the benzene (B151609) ring, the orientation of the fluorine atom, and the conformational preferences of the butanol side chain. The final optimized geometry corresponds to a minimum on the potential energy surface. researchgate.net

Table 1: Illustrative Predicted Geometrical Parameters for this compound using DFT Note: This data is hypothetical and serves to illustrate the output of a DFT calculation.

ParameterPredicted Value
C-F Bond Length1.35 Å
C-O Bond Length1.43 Å
O-H Bond Length0.96 Å
C-C-O-H Dihedral Angle~60° (gauche)
C-C-C-F Dihedral AngleVaries by conformer

Frontier Molecular Orbital (FMO) Analysis: Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining reactivity, based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgimperial.ac.uk The HOMO can be considered the molecule's most available electron-donating orbital (nucleophilic), while the LUMO is the most available electron-accepting orbital (electrophilic). libretexts.org

An FMO analysis of this compound would reveal the spatial distribution and energies of these key orbitals.

HOMO: The HOMO is expected to be primarily located on the electron-rich benzene ring, specifically as a π-orbital. The oxygen atom of the hydroxyl group may also contribute significantly to the HOMO due to its lone pairs.

LUMO: The LUMO is likely to be a π* (antibonding) orbital distributed over the benzene ring. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily undergoes electronic excitation. scirp.org This analysis helps predict how this compound would interact with other reagents in chemical reactions. wikipedia.org

Table 2: Illustrative FMO Properties for this compound Note: Energy values are hypothetical.

OrbitalPredicted Energy (eV)Primary Location
HOMO-6.5 eVBenzene Ring (π-system), Oxygen Lone Pair
LUMO-0.8 eVBenzene Ring (π*-system)
HOMO-LUMO Gap5.7 eV-

Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. uni-muenchen.deaiu.edu This method is invaluable for analyzing charge distribution and delocalization effects, such as hyperconjugation. icm.edu.pl

For this compound, NBO analysis would quantify the charge on each atom, revealing the polarization caused by the electronegative fluorine and oxygen atoms. It would also analyze the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de Key findings would likely include:

Charge Distribution: Significant negative partial charges on the fluorine and oxygen atoms, with positive charges on the adjacent carbon atoms and the hydroxyl hydrogen.

Hyperconjugative Interactions: The analysis can reveal stabilizing interactions, such as the delocalization of electron density from the oxygen lone pairs or C-H sigma bonds into empty antibonding orbitals (e.g., σ* C-F or σ* C-C). researchgate.net This provides insight into the forces governing the molecule's conformational preferences. researchgate.net

Computational methods can predict spectroscopic data, which is crucial for identifying and characterizing molecules.

NMR Chemical Shifts: Theoretical calculations, often using DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) for a molecule. arxiv.org For fluorinated aromatic compounds, specific computational procedures and scaling factors have been developed to achieve high accuracy. rsc.orgnih.gov Predicting the ¹⁹F chemical shift is particularly important for confirming the presence and electronic environment of the fluorine atom. chemrxiv.org

Vibrational Frequencies: The same quantum calculations can predict the vibrational frequencies that correspond to the peaks in an infrared (IR) spectrum. rsc.org These calculations identify the fundamental vibrational modes, such as O-H stretching, C-F stretching, and aromatic ring vibrations. Calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov This analysis helps in assigning experimental spectra and understanding the molecule's vibrational dynamics. worktribe.comrsc.org

Table 3: Illustrative Predicted Spectroscopic Data for this compound Note: This data is hypothetical and for illustrative purposes.

ParameterPredicted Value
¹⁹F NMR Chemical Shift-115 ppm (relative to CCl₃F)
¹H NMR Chemical Shift (OH)2.5 ppm
¹³C NMR Chemical Shift (C-F)160 ppm
IR Frequency (O-H stretch)3450 cm⁻¹
IR Frequency (C-F stretch)1230 cm⁻¹

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.net MD applies classical mechanics (Newton's laws of motion) to a system of atoms, allowing for the exploration of conformational changes, solvation, and other dynamic processes. rug.nl

For a flexible molecule like this compound, the butanol side chain can rotate around its single bonds, leading to various conformers. MD simulations are ideal for exploring this conformational landscape, especially within a solvent environment. researchgate.netnih.gov

A typical MD simulation would place a model of this compound in a box filled with solvent molecules (e.g., water or chloroform) and simulate their movements over nanoseconds. nih.gov This would reveal:

Stable Conformers: The simulation would identify the most populated (i.e., most stable) conformers in solution. Intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom or the π-system of the benzene ring is a likely factor influencing conformational preference, similar to what is observed in 2-fluoroethanol. doubtnut.comyoutube.com

Solvation Effects: The simulation shows how solvent molecules arrange around the solute and how these interactions affect its conformation. nih.gov For example, in a polar solvent like water, the hydroxyl group would form strong hydrogen bonds with the solvent, which might compete with intramolecular hydrogen bonds.

Table 4: Potential Stable Conformers of this compound in Solution Note: Conformers are described by the relative positions of key functional groups.

Conformer DescriptionKey Dihedral AnglesPotential Stabilizing Interaction
Gauche 1O-C-C-F ≈ 60°Intramolecular O-H···F hydrogen bond
Gauche 2O-C-C-Ring ≈ 60°Intramolecular O-H···π interaction
AntiO-C-C-F ≈ 180°Steric minimization; favored by polar solvents

Explicit and Implicit Solvent Models in Simulating Solvent-Solute Interactions

The chemical behavior of a molecule is significantly influenced by its surrounding solvent environment. Computational models account for these solvent effects through two primary approaches: explicit and implicit solvent models. mdpi.combldpharm.com

Explicit solvent models treat each solvent molecule as an individual entity interacting with the solute. bldpharm.com This method provides a highly detailed and physically realistic picture of the solvation shell around this compound, capturing specific interactions like hydrogen bonding. bldpharm.com However, the computational cost of this approach is substantial due to the large number of particles that must be simulated. bldpharm.com

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. mdpi.combldpharm.com This simplification significantly reduces the computational expense, making it a popular choice for many studies. nih.govnih.gov Common implicit solvent models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO). mdpi.com These models are adept at capturing the bulk electrostatic effects of the solvent on the solute. nih.gov While computationally efficient, they may not fully capture the nuances of local solvent structuring around the solute molecule. mdpi.com

A comparative analysis of these models for this compound would be crucial. For instance, one could calculate the hydration free energy using both explicit and implicit methods to assess the accuracy and computational trade-offs.

Table 1: Comparison of Explicit and Implicit Solvent Models

FeatureExplicit Solvent ModelsImplicit Solvent Models
Representation Individual solvent moleculesContinuous medium
Computational Cost HighLow to Moderate
Level of Detail High, captures specific interactionsLower, captures bulk effects
Strengths Accurate representation of local solvent structureComputationally efficient
Weaknesses Computationally intensiveMay miss specific local interactions
Common Examples TIP3P, TIP4P (for water)PCM, SMD, COSMO

Computational Studies on Reaction Mechanisms, Pathways, and Selectivity

Computational chemistry is instrumental in mapping out the intricate details of chemical reactions. patonlab.com For this compound, this would involve investigating potential synthetic transformations or degradation pathways.

Transition State Characterization and Reaction Energetics

A cornerstone of understanding reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. researchgate.net Computational methods can locate and characterize the geometry of the transition state for a given reaction involving this compound. researchgate.net Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Table 2: Hypothetical Reaction Energetics for Dehydration of this compound

SpeciesRelative Energy (kcal/mol)
This compound + Catalyst0.0
Transition StateValue to be determined
Fluoroalkenylbenzene + H₂O + CatalystValue to be determined

Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations

Many chemical reactions can yield multiple products. Computational methods can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed) of a reaction. nih.gov This is achieved by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy is predicted to be the major product. nih.gov

For instance, in a potential electrophilic substitution reaction on the benzene ring of this compound, calculations could determine whether the incoming electrophile would preferentially add to the ortho, meta, or para position relative to the fluorobutyl group by comparing the energies of the respective transition states.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Characterization

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. mdpi.com These models are built by developing a statistical relationship between calculated molecular descriptors and experimentally measured properties for a set of molecules. mdpi.com

For this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention time. This would first involve calculating a wide range of molecular descriptors for this compound and a series of related compounds for which experimental data is available. These descriptors can encode information about the molecule's topology, geometry, and electronic structure. Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to build the predictive model. nih.gov The robustness and predictive power of the QSPR model must be rigorously validated. researchgate.net

Table 3: Examples of Molecular Descriptors for QSPR Modeling

Descriptor ClassExample Descriptors
Topological Molecular Connectivity Indices, Wiener Index
Geometrical Molecular Surface Area, Molecular Volume
Electronic Dipole Moment, HOMO/LUMO Energies
Constitutional Molecular Weight, Number of Rings

Chemical Reactivity and Derivatization Studies of 2 Fluoro Benzenebutanol

Oxidation Reactions of the Butanol Moiety to Aldehydes, Ketones, and Carboxylic Acids

The primary alcohol group of 2-Fluoro-benzenebutanol can be oxidized to yield aldehydes, ketones, or carboxylic acids, depending on the chosen oxidizing agent and reaction conditions.

The oxidation of primary alcohols, such as the butanol moiety in this compound, can be controlled to produce either an aldehyde or a carboxylic acid. iitk.ac.in Strong oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), typically oxidize the primary alcohol directly to a carboxylic acid. libretexts.org The reaction with KMnO₄ is understood to proceed through a two-electron mechanism. For the selective oxidation to an aldehyde, milder reagents are required. Pyridinium chlorochromate (PCC) is a common reagent used for this purpose, which can oxidize primary alcohols to aldehydes with high efficiency. Another approach involves the use of 2-Iodoxybenzenesulfonic acid, which can be generated in situ and serves as a highly active catalyst for the oxidation of alcohols to carbonyl compounds. organic-chemistry.org

The following table summarizes the expected products from the oxidation of this compound with different reagents.

Oxidizing AgentProductProduct Type
Potassium Permanganate (KMnO₄)2-Fluoro-benzenecarboxylic acidCarboxylic Acid
Chromic Acid (H₂CrO₄)2-Fluoro-benzenecarboxylic acidCarboxylic Acid
Pyridinium Chlorochromate (PCC)2-Fluoro-benzenealdehydeAldehyde
2-Iodoxybenzenesulfonic acid/Oxone2-Fluoro-benzenealdehyde/2-Fluoro-benzenecarboxylic acidAldehyde/Carboxylic Acid

It is important to note that while the butanol moiety is a primary alcohol, its oxidation to a ketone is not a direct possibility. The formation of a ketone requires the oxidation of a secondary alcohol. iitk.ac.in

Intermolecular Reactions and Formation of Coordination Complexes

The hydroxyl group of this compound can participate in intermolecular interactions, such as hydrogen bonding. youtube.com This can influence the physical properties of the compound, such as its boiling point and solubility.

Furthermore, the oxygen atom of the hydroxyl group and the fluorine atom possess lone pairs of electrons, which allows this compound to act as a ligand in the formation of coordination complexes with metal ions. libretexts.orglibretexts.org A coordination compound consists of a central metal atom or ion bonded to one or more ligands. libretexts.org The ligands are named as prefixes to the central metal ion. For instance, the fluoro- ligand has the prefix "fluoro," and water (aqua) and ammonia (B1221849) (ammine) are common neutral ligands. fiveable.meuomustansiriyah.edu.iqlasalle.edu The number of ligands is indicated by Greek prefixes like di-, tri-, and tetra-. fiveable.me

The ability of this compound to form coordination complexes would depend on the specific metal ion and the reaction conditions. The coordination number and geometry of the resulting complex would be influenced by factors such as the size of the metal ion and steric hindrance from the ligands. uomustansiriyah.edu.iq

Chemical Transformations for the Synthesis of Novel Analogues with Modified Structure

The reactivity of this compound at both the butanol side chain and the aromatic ring allows for the synthesis of a variety of novel analogues.

Modification of the butanol side chain can be achieved through reactions such as esterification of the hydroxyl group with various carboxylic acids or their derivatives. The hydroxyl group can also be converted to a better leaving group, such as a tosylate, which can then be displaced by a wide range of nucleophiles to introduce different functional groups.

Modifications on the aromatic ring can be carried out via the electrophilic substitution reactions mentioned previously, introducing groups like nitro, halogen, or sulfonic acid. These groups can then be further transformed. For example, a nitro group can be reduced to an amino group, which can then undergo a plethora of reactions, including diazotization followed by substitution.

The synthesis of fluoro analogues of biologically active molecules is a common strategy in medicinal chemistry to modulate their properties. mdpi.com For instance, fluorination can alter the A-ring conformation and the pKa of neighboring hydroxyl groups in vitamin D analogues. mdpi.com Similarly, transformations of this compound could lead to novel compounds with potentially interesting biological activities.

Mechanistic Investigations of Biological Interactions and Chemical Biology Applications

Molecular Target Engagement and Binding Mechanisms

Computational methods such as docking and molecular dynamics are crucial for predicting and understanding how a small molecule like 2-Fluoro-benzenebutanol might interact with a biological target. These studies provide insights into the binding pose, affinity, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the protein-ligand complex. The change in fluorine position on a molecule can lead to significant shifts in potency, sometimes by orders of magnitude, making computational prediction a valuable tool in drug design. nih.gov However, no such computational analyses have been published for this compound.

The identification of specific biological targets is fundamental to understanding the pharmacological effects of a compound. The binding affinity of a ligand to a receptor is a critical determinant of its biological activity. nih.govplos.org For instance, studies on other fluorinated compounds have demonstrated high binding affinity to various receptors, such as the adenosine (B11128) A2B receptor. semanticscholar.org Without experimental data from binding assays, the specific receptors or enzymes that this compound may interact with remain unknown.

Role of Fluorine Substitution in Modulating Biological Activity

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry due to fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon. mdpi.com These properties can significantly influence a molecule's biological activity.

Fluorine can act as a hydrogen bond acceptor and can alter the electronic properties of a molecule, thereby influencing how it is recognized by a biological target. mdpi.com The introduction of fluorine can lead to enhanced binding affinity. researchgate.net However, the specific impact of the 2-fluoro substitution on the benzene (B151609) ring of benzenebutanol in terms of molecular recognition and binding affinity has not been experimentally determined.

Lipophilicity, often measured as the logP value, is a key parameter that affects a compound's ability to cross cell membranes and reach its intracellular target. nih.gov Fluorination can either increase or decrease lipophilicity depending on the molecular context. researchgate.netacs.org For example, while fluorination of an aromatic system generally increases lipophilicity, the effect on an alkyl chain can be different. researchgate.net The lipophilicity and membrane permeability of this compound have not been reported, which is essential information for any cellular uptake studies.

Applications as Chemical Biology Probes

Chemical probes are small molecules used to study biological systems. Fluorinated compounds, in particular, can be used as 19F NMR probes for in vitro monitoring of interactions with biomolecules or as fluorescent probes for imaging. cfplus.czbeilstein-journals.org There is no evidence in the current literature to suggest that this compound has been developed or utilized as a chemical biology probe.

Enzyme Inhibition and Activation Mechanism Studies (e.g., interactions with glycosylases or proteases)

The search for novel enzyme inhibitors is a cornerstone of drug discovery. Fluorinated compounds are often investigated as potential inhibitors due to their ability to mimic or block the binding of natural substrates. For instance, fluorinated analogs of natural substrates can act as mechanism-based inhibitors, forming stable intermediates with the enzyme.

However, a review of available literature did not yield any specific studies on the inhibitory or activatory effects of This compound on glycosylases, proteases, or any other class of enzymes. Research on related structures, such as α-ketoheterocycles with phenylbutanoyl side chains, has shown inhibitory activity against enzymes like diacylglycerol lipase (B570770) α (DAGLα), but these compounds are structurally distinct from this compound. nih.govuniversiteitleiden.nl Similarly, while various protease inhibitors are known, none are identified as this compound. doi.orgdrugbank.comambeed.com

Interrogation of Cellular Pathways and Functional Processes using Fluorinated Probes

Fluorinated molecules can serve as valuable probes for studying cellular processes. Their introduction can report on local environments within cells without significantly perturbing the system, due to the minimal steric bulk of fluorine. Near-infrared (NIR) probes based on fluorinated rhodamine, for example, have been developed for live cell imaging. rsc.org

Despite the potential utility of a fluorinated benzenebutanol structure as a cellular probe, there is no published research detailing the use of This compound for the interrogation of cellular pathways or functional processes. The development of such a probe would require specific synthesis and subsequent biological evaluation, which has not been reported.

Development of Fluorine-Tagged Molecules for Imaging or Biophysical Studies (e.g., ¹⁹F NMR probes)

The fluorine-19 (¹⁹F) nucleus is an excellent reporter for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and large chemical shift range, which is highly sensitive to the local electronic environment. nih.gov This has led to the development of a wide array of ¹⁹F NMR probes for studying protein-ligand interactions, protein structure, and in-cell NMR. Current time information in Bangalore, IN.worktribe.com

While the general principles of ¹⁹F NMR are well-established, and many fluorinated molecules have been developed as NMR probes, there are no specific reports on the synthesis or application of This compound as a ¹⁹F NMR probe for imaging or biophysical studies. The development of such a probe would be a novel contribution to the field.

Structure-Activity Relationship (SAR) Studies in Fluorinated Benzenebutanol Scaffolds for Biological Relevance

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The systematic modification of a chemical scaffold and the subsequent evaluation of the biological effects of these changes are crucial for optimizing lead compounds.

While SAR studies on various fluorinated scaffolds, such as fluorinated benzenesulfonamides and adamantyl ureas, have been published, a specific SAR study centered on a fluorinated benzenebutanol scaffold , including This compound , is absent from the scientific literature. researchgate.netnih.gov For example, SAR studies on HIV-1 capsid inhibitors have explored the effects of fluorine substitution on a phenylalanine-derived scaffold, demonstrating that the position of the fluorine atom can influence antiviral activity. nih.gov However, these findings are not directly transferable to a benzenebutanol scaffold without dedicated experimental investigation.

Future Research Directions and Emerging Methodologies

Development of Next-Generation Synthetic Strategies for Scalable and Sustainable Production

The industrial viability and broader research application of 2-Fluoro-benzenebutanol are contingent on the development of scalable and environmentally benign synthetic methods. Current research is moving beyond traditional laboratory-scale syntheses, which often involve harsh conditions and stoichiometric reagents, towards more sustainable and efficient production strategies. mdpi.com

Key areas of development include:

Continuous-Flow Systems: The adoption of continuous-flow reactors offers precise control over reaction parameters, enhanced safety for handling potentially hazardous intermediates, and improved scalability. mdpi.combeilstein-journals.org This technology can enable the use of higher temperatures and pressures safely, often leading to significantly reduced reaction times compared to batch processes. beilstein-journals.org For instance, flow chemistry has been successfully applied to the synthesis of other fluorinated aromatic compounds, suggesting its applicability to the large-scale production of this compound. beilstein-journals.org

Engineered Hybrid Systems: To overcome the limitations of traditional catalysis, hybrid systems that integrate transition-metal catalysis with photoredox, electrochemical, or biocatalytic methods are emerging. mdpi.com Photoredox catalysis, using visible light to drive reactions, and electrocatalysis, which uses electricity to replace stoichiometric reagents, offer milder and more sustainable reaction pathways. mdpi.com

Green Chemistry Principles: Future synthetic routes will increasingly emphasize the principles of green chemistry. This includes the use of safer, biocompatible, and readily available starting materials, minimizing energy consumption, and employing greener solvents like 2-MeTHF (2-Methyltetrahydrofuran). beilstein-journals.orgrsc.org The goal is to reduce the environmental impact associated with both organic synthesis and the use of metal-based catalysts. rsc.org Research into the sustainable synthesis of related benzoxazole (B165842) derivatives has shown that methods like microwave-assisted, ultrasound-assisted, and mechanochemical reactions can produce high yields while significantly cutting reaction times. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Fluorinated Compounds
MethodologyKey AdvantagesRelevance for this compoundReference
Continuous-Flow ChemistryScalability, improved safety, precise reaction control, reduced reaction times.Enables large-scale, efficient, and safer production. mdpi.combeilstein-journals.org
Photoredox/ElectrocatalysisMild reaction conditions, avoids harsh reagents, sustainable energy sources.Greener synthetic pathways with potentially novel reactivity. mdpi.com
BiocatalysisHigh stereoselectivity, environmentally benign aqueous conditions.Potential for producing specific enantiomers for pharmaceutical applications. mdpi.com
Mechanochemical SynthesisSolvent-free or reduced solvent use, high efficiency.Reduces environmental footprint and simplifies purification. mdpi.comrsc.org

Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction

Predictive Modeling: AI algorithms can be trained on large datasets of chemical compounds to predict various properties. nih.govmdpi.com For this compound and its potential derivatives, ML models can forecast ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, physicochemical characteristics, and bioactivity. researchgate.net For example, deep learning models have been used to predict the photosensitizing effects of compounds, including fluorinated aryl halides. nih.gov This predictive power allows researchers to prioritize the synthesis of candidates with the most promising properties.

Generative Design: Generative AI models can design novel molecular structures with desired performance criteria. xpromit.comarxiv.org By inputting specific target properties, such as enhanced binding affinity to a biological target or specific material characteristics, these algorithms can propose new derivatives of this compound that have a high probability of success. gatech.edu This approach has already shown success in discovering new polymers and antibiotics. arxiv.orggatech.edu

Process Optimization: Beyond molecular design, AI can optimize manufacturing workflows and experimental designs. mit.edu For instance, genetic algorithms, a type of AI, have been used to optimize the design of clinical trials, reducing the number of required subjects and data points. nih.gov Similar principles can be applied to optimize reaction conditions for the synthesis of this compound, enhancing yield and purity.

Table 2: Applications of AI/ML in Chemical Research
AI/ML ApplicationDescriptionPotential Impact on this compound ResearchReference
Property PredictionUsing models (e.g., Deep Learning, XGBoost) to forecast molecular properties like toxicity, bioactivity, and solubility.Enables rapid virtual screening of derivatives to identify candidates with optimal profiles. arxiv.orgnih.govresearchgate.net
Generative Molecular DesignEmploying generative models to create novel chemical structures that meet specific, predefined criteria.Accelerates the discovery of new this compound-based compounds for targeted applications. xpromit.comgatech.edu
Reaction OptimizationApplying algorithms to optimize synthetic routes, reaction conditions, and manufacturing processes for efficiency.Improves the yield, sustainability, and cost-effectiveness of production. mit.edu
Structure-Based DesignIntegrating deep learning with structural data (e.g., from cryo-EM) to design molecules with high target specificity.Facilitates the rational design of potent and selective inhibitors or probes. mdpi.com

Exploration of Novel Chemical Biology Applications and Tools

The unique properties of the fluorine atom make fluorinated organic molecules like this compound highly valuable as tools in chemical biology. rsc.org These compounds can be used to probe and manipulate biological systems with high precision. mskcc.orgpromega.ca

Chemical Probes: A chemical probe is a small molecule used to study and manipulate the function of a specific protein or biological pathway in its native environment. mskcc.orgpromega.ca The introduction of fluorine can alter a molecule's conformation, stability, and binding interactions, making fluorinated compounds excellent candidates for developing selective probes. rsc.org Derivatives of this compound could be designed as probes to investigate enzyme function or receptor interactions, where the fluorine atom serves as a subtle but impactful modification. rsc.org

Mechanism-Based Inhibitors: Fluorinated compounds have been successfully developed as mechanism-based inhibitors of enzymes. rsc.org For example, a 2-deoxy-2-fluoro-oligosaccharide was synthesized to act as an inhibitor for endo-xyloglucanases, where it formed a covalent bond in the enzyme's active site. rsc.org This strategy could be applied to design this compound derivatives that target specific enzymes implicated in disease.

Fluorescent Imaging: By attaching a fluorescent tag, this compound derivatives could be transformed into imaging agents. rsc.org Such probes are crucial for visualizing biological processes, diagnosing diseases at an early stage, and guiding therapeutic interventions. rsc.org The development of small molecule-targeted fluorescent probes is a rapidly growing field with significant potential for clinical applications. rsc.org

Interdisciplinary Research with Materials Science and Nanotechnology for Advanced Applications

The future of materials science lies in interdisciplinary collaboration and the ability to manipulate matter at the molecular level. mit.edupsu.edu this compound, as a functionalized aromatic compound, represents a potential building block for a new generation of advanced materials and nanotechnologies. psu.edu

Advanced Polymers and Composites: Fluorinated compounds are known for conferring unique properties to polymers, such as thermal stability and chemical resistance. Integrating this compound or its derivatives into polymer chains could lead to new materials with enhanced properties. gatech.edu Nanocomposites, formed by adding nanoparticles to a polymer matrix, can exhibit significantly improved mechanical strength, thermal stability, and barrier properties. nano.govchemisgroup.us

Nanomaterials and Nano-fabrication: Nanotechnology offers a wide range of applications, from drug delivery to electronics. nano.govnih.gov this compound could be used as a surface modifier for nanoparticles, altering their solubility, biocompatibility, or catalytic activity. nih.govscientificarchives.com For example, nanoparticles are being developed to clean industrial water pollutants and for use in regenerative medicine to mimic bone structures. nano.govnih.gov

Molecular Electronics and Sensors: The precise structure of organic molecules can be leveraged to create components for nanoscale electronic devices. Research into materials that can switch between amorphous and crystalline states shows promise for creating optical switches on a chip. mit.edu The electronic properties of this compound could be exploited in the development of molecular wires, switches, or sensors integrated into "smart fabrics" or other advanced devices. nano.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Fluoro-benzenebutanol, and how can reaction efficiency be optimized?

  • Methodology :

  • Nucleophilic substitution : React 2-fluorobenzyl halides with butanol derivatives under basic conditions (e.g., K₂CO₃ in DMF).
  • Grignard reaction : Use fluorobenzene-derived Grignard reagents with butyrolactone, followed by reduction.
  • Optimization : Monitor reaction temperature (e.g., 60–80°C for substitution), solvent polarity (DMF or THF), and catalyst use (e.g., Pd for cross-coupling).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
  • Validation : Track intermediates via TLC and confirm final product purity via HPLC (>98% as per industrial standards) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Techniques :

  • NMR spectroscopy : ¹⁹F NMR to confirm fluorine position; ¹H/¹³C NMR for backbone structure.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.
  • Reference standards : Compare with fluorinated analogs (e.g., 2-fluorobenzoic acid derivatives) for spectral alignment .

Q. How should researchers evaluate the reactivity of this compound in substitution or oxidation reactions?

  • Experimental design :

  • Substitution : Test with nucleophiles (e.g., thiols, amines) in polar aprotic solvents; monitor kinetics via GC-MS.
  • Oxidation : Use Jones reagent or KMnO₄ to convert the alcohol to a ketone; characterize products via FTIR (C=O stretch at ~1700 cm⁻¹).
  • Data interpretation : Compare reaction rates with non-fluorinated analogs to assess fluorine’s electronic effects .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Storage : Keep under inert gas (N₂/Ar) at 0–4°C to avoid oxidation.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC.
  • Safety : Use amber glass vials to minimize light exposure; refer to SDS guidelines for fluorinated alcohols .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity across assay systems be resolved?

  • Strategies :

  • Replicate experiments : Use multiple cell lines (e.g., HEK293, HepG2) and animal models.
  • Assay standardization : Control variables like pH, serum concentration, and incubation time.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers.
  • Cross-validation : Combine in vitro (e.g., MIC assays) and in silico (QSAR) data for consistency checks .

Q. What strategies elucidate the metabolic pathways of this compound in hepatic models?

  • Methodology :

  • Isotopic labeling : Synthesize deuterated or ¹⁴C-labeled analogs to track metabolites via LC-MS.
  • Enzyme inhibition : Use CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes.
  • Metabolite profiling : Compare fragmentation patterns with known fluorinated metabolites (e.g., 2-fluorobenzoic acid derivatives) .

Q. How does the fluorine substituent influence this compound’s interactions with biological targets?

  • Experimental approaches :

  • SAR studies : Synthesize analogs with varying halogen positions (e.g., 3- or 4-fluoro) and test binding affinity.
  • Computational docking : Use AutoDock Vina to model interactions with receptors (e.g., GPCRs).
  • Fluorine NMR : Probe hydrogen-bonding interactions in solution .

Q. What computational models predict the physicochemical properties of this compound?

  • Tools :

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict dipole moments and logP.
  • QSAR : Train models with fluorinated benzoate datasets to estimate solubility and toxicity.
  • MD simulations : Simulate membrane permeability using GROMACS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.